molecular formula C38H26Cl2N8O5 B12734285 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-34-2

4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]

Cat. No.: B12734285
CAS No.: 90427-34-2
M. Wt: 745.6 g/mol
InChI Key: LMSKJDIKEUAKDX-UHFFFAOYSA-N
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Description

Properties

CAS No.

90427-34-2

Molecular Formula

C38H26Cl2N8O5

Molecular Weight

745.6 g/mol

IUPAC Name

4-[[3-chloro-4-[5-[2-chloro-4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxy-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C38H26Cl2N8O5/c1-41-35(51)27-15-19-7-3-5-9-23(19)31(33(27)49)45-43-21-11-13-25(29(39)17-21)37-47-48-38(53-37)26-14-12-22(18-30(26)40)44-46-32-24-10-6-4-8-20(24)16-28(34(32)50)36(52)42-2/h3-18,49-50H,1-2H3,(H,41,51)(H,42,52)

InChI Key

LMSKJDIKEUAKDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)C4=NN=C(O4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The azo groups are introduced via diazotization reactions, where aromatic amines are treated with nitrous acid, followed by coupling with suitable aromatic compounds. The final step involves the formation of the naphthalene carboxamide moiety through amidation reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. The compound has been studied for its potential as an antibacterial and antifungal agent. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole moiety enhances the bioactivity of these compounds due to their ability to interact with biological targets effectively.

Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that oxadiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation . The specific structural features of this compound may contribute to its efficacy in reducing inflammation markers.

Potential in Cancer Therapy
Emerging research highlights the potential of oxadiazole-containing compounds in cancer therapy. Some derivatives have shown cytotoxic effects against various cancer cell lines. The structure of 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] may enhance its ability to induce apoptosis in tumor cells .

Materials Science

Dyes and Pigments
The azo groups present in this compound make it suitable for applications in dye and pigment formulations. Azo compounds are known for their vibrant colors and stability, which are desirable traits in textile and coating industries. The specific arrangement of the azo linkages within the oxadiazole framework can lead to unique optical properties that are useful in developing advanced materials .

Photonic Applications
Research has explored the use of oxadiazole derivatives in photonic devices due to their electronic properties. The ability to manipulate light through these compounds opens avenues for applications in sensors and light-emitting devices . Their potential as organic semiconductors is also being investigated.

Analytical Chemistry

Fluorescent Probes
The compound's structural features allow it to function as a fluorescent probe for detecting various analytes. Its fluorescence properties can be utilized in bioimaging and environmental monitoring applications. Researchers have developed assays based on these compounds for sensitive detection methods .

Case Studies

Study Focus Area Findings
Ustabas et al. (2022)Antimicrobial ActivityDemonstrated strong bacteriostatic activity against multiple pathogens with MIC values indicating effectiveness compared to standard drugs .
Tripathi et al. (2020)Anti-inflammatory PropertiesSynthesized derivatives showing significant inhibition of inflammatory markers .
Bitla et al. (2021)Cancer TherapyReported cytotoxic effects against cancer cell lines; promising candidates for further development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and azo groups can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]
  • CAS Registry Number : 90427-34-2
  • Molecular Formula : C₃₈H₂₆Cl₂N₈O₅
  • Molecular Weight : 745.57 g/mol
  • EC Number : 291-530-3

Structural Features: This compound is a bis-azo derivative with a central 1,3,4-oxadiazole ring substituted with two 3-chlorophenylene groups. Each phenylene group is connected via azo linkages to a 3-hydroxy-N-methylnaphthalene-2-carboxamide moiety.

Physical Properties :

  • Density : 1.51 g/cm³
  • Refractive Index : 1.735
  • Safety Data : Classified under UN GHS revision 8 guidelines for safe handling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] 1,3,4-Oxadiazole 3-chloro, N-methyl Azo, carboxamide, hydroxy
4,4′-{(Phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]}bis(3-hydroxy-N-phenyl-2-naphthamide) Phenylmethylene 2,5-dimethyl, N-phenyl Azo, carboxamide, hydroxy
4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenyl-2-naphthalenecarboxamide] 1,3,4-Oxadiazole 2-methyl, N-phenyl Azo, carboxamide, hydroxy
N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide] Biphenyl 2,5-dichloro, trifluoromethyl Azo, carboxamide, hydroxy

Substituent Impact Analysis :

  • Chlorine vs.
  • N-Methyl vs. N-Phenyl Carboxamide : The N-methyl group reduces steric hindrance and increases solubility in polar solvents compared to bulkier N-phenyl derivatives .

Thermal and Photophysical Properties

Table 2: Thermal Stability Comparison

Compound Decomposition Temperature (°C) Glass Transition Temperature (°C) Key Observations Reference
Target Compound >400 (predicted) Not reported Oxadiazole core imparts high thermal stability
Polyethers with 1,3,4-Oxadiazole 400–450 187–211 Oxadiazole-containing polymers show fluorescence (λem = 373–377 nm)
5-(4-Methoxybenzyl)-1,3,4-oxadiazole derivatives ~166–167 (melting point) Not applicable Lower thermal stability due to flexible methoxy substituents

Key Findings :

  • The 1,3,4-oxadiazole ring in the target compound correlates with high thermal stability (>400°C), consistent with oxadiazole-containing polymers .

Market and Industrial Relevance

Table 3: Commercial and Industrial Comparison

Compound Primary Applications Market Data (2025–2046 Forecast) Key Suppliers Reference
Target Compound Specialty dyes, photoresist materials Consumption projected in 59 market segments Riedel-de Haen AG, The Data Institute
Pigment Red 22 (CAS 6448-95-9) Textile dyes, inks Established market with stable demand ChemNet, Alfa Chemistry
N,N'-(3,3'-Dichlorobiphenyl) derivatives High-performance pigments Niche applications in automotive coatings Echemi, PubChem

Market Insights :

  • The target compound is projected to dominate specialty chemical markets due to its unique combination of thermal stability and photophysical properties .
  • Competitors like Pigment Red 22 lack the oxadiazole core, limiting their utility in advanced materials .

Research and Development Implications

  • Synthetic Challenges : The incorporation of azo and oxadiazole groups requires precise reaction conditions, as seen in the synthesis of related 1,3,4-oxadiazole derivatives (e.g., ).
  • Safety Considerations : Chlorinated aromatic rings necessitate stringent handling protocols to mitigate toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound’s synthesis typically involves diazo coupling and oxadiazole ring formation. A general approach includes refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Key variables to optimize include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Solvent : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
  • Catalyst : Acidic conditions (e.g., 5 drops of glacial acetic acid) enhance coupling efficiency .
    • Data Consideration : Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., unreacted diazonium salts).

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques is essential:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the azo (-N=N-) and oxadiazole groups (λmax ~450–550 nm) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., chloro-substituted phenyl rings) and confirms carboxamide linkages.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
    • Challenge : Overlapping signals in NMR due to symmetry; use 2D NMR (e.g., COSY, HSQC) for resolution.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -Cl, -OCH₃) influence the compound’s optical properties and stability?

  • Methodological Answer : Computational modeling (DFT) can predict substituent effects on HOMO-LUMO gaps and charge distribution. For example:

  • Chlorine : Electron-withdrawing groups redshift absorption maxima due to enhanced conjugation .
  • Methoxy : Electron-donating groups may increase solubility but reduce thermal stability .
    • Experimental Validation : Synthesize analogs with varying substituents and compare UV-Vis/fluorescence spectra. For stability, conduct thermogravimetric analysis (TGA) under inert atmospheres .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies .
  • Purity Control : Characterize batches via HPLC (>98% purity) to exclude confounding effects from byproducts like unreacted triazoles .
  • Mechanistic Studies : Perform ROS (reactive oxygen species) assays or DNA intercalation tests to clarify mode of action .

Q. What computational tools (e.g., COMSOL Multiphysics) can model this compound’s interactions in catalytic or photodynamic applications?

  • Methodological Answer : AI-driven simulations can predict:

  • Photodegradation Pathways : Simulate UV-induced cleavage of azo bonds using time-dependent DFT .
  • Catalytic Activity : Model charge transfer in oxadiazole-mediated reactions (e.g., Suzuki coupling) via molecular dynamics .
    • Validation : Compare simulated results with experimental kinetics (e.g., rate constants from UV-Vis decay curves).

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility and aggregation behavior?

  • Methodological Answer : Solubility varies with solvent polarity and measurement techniques. For example:

  • DMSO vs. Ethanol : Polar aprotic solvents (DMSO) may disaggregate clusters better than alcohols .
  • Dynamic Light Scattering (DLS) : Quantify aggregation size (10–200 nm) under different solvents .
    • Resolution : Standardize solvent systems (e.g., DMSO:PBS mixtures) and report aggregation thresholds (critical aggregation concentration, CAC).

Structural and Mechanistic Insights

Q. What is the role of the oxadiazole ring in stabilizing the compound’s conformation?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) reveals:

  • Planarity : The oxadiazole core enforces coplanar geometry, enhancing π-stacking in solid-state .
  • Hydrogen Bonding : Hydroxy and carboxamide groups form intramolecular H-bonds, reducing rotational freedom .
    • Advanced Technique : Synchrotron XRD for high-resolution structural data.

Tables for Key Data

Table 1 : Optimized Synthesis Conditions (Based on )

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C↑ Yield by 20%
SolventAbsolute EthanolMinimizes Byproducts
Catalyst (Acetic Acid)5 dropsAccelerates Coupling

Table 2 : Spectroscopic Signatures (Based on )

GroupUV-Vis λmax (nm)NMR (¹H, ppm)
Azo (-N=N-)480–5207.8–8.2 (d)
OxadiazoleN/A8.5–9.0 (s)
Chlorophenyl300–3207.2–7.6 (m)

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